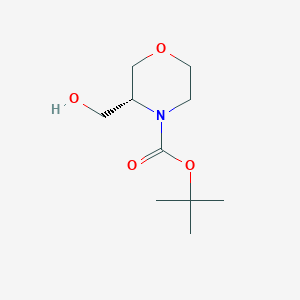
Benzenamin, 3-(Tributylstannyl)-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Erythro-selektive Synthese
„Benzenamin, 3-(Tributylstannyl)-“ wird in der erythro-selektiven Synthese von cycloalkenylierten Produkten verwendet. Dieser Prozess beinhaltet die Reaktion von 3-(Tributylstannyl)cycloalkenen mit aromatischen Aldehyden, um 2-cycloalkenylierte Produkte mit hoher Selektivität zu erzeugen . Diese Methode ist besonders wertvoll bei der Synthese von Verbindungen mit spezifischer Stereochemie, was für die Entwicklung von Pharmazeutika und Feinchemikalien entscheidend ist.
Antifungal Anwendungen
Untersuchungen haben gezeigt, dass „Benzenamin, 3-(Tributylstannyl)-“ starke hemmende Wirkungen auf das Wachstum von Aspergillus flavus zeigt, einem pathogenen Pilz, der dafür bekannt ist, Lebensmittel mit krebserregenden Aflatoxinen zu kontaminieren . Diese Verbindung könnte möglicherweise als Begasungsmittel verwendet werden, um die Ausbreitung dieses Pilzes in landwirtschaftlichen Umgebungen zu kontrollieren und so das Risiko einer Aflatoxin-Kontamination zu verringern.
Hemmung der Aflatoxin-Biosynthese
Aufbauend auf seine antifungalen Eigenschaften beeinflusst „Benzenamin, 3-(Tributylstannyl)-“ auch die Biosynthese von Aflatoxinen in Aspergillus flavus. Es reguliert Gene, die mit der Biosynthese und dem Metabolismus von Aminosäuren und dem Purin-Stoffwechsel zusammenhängen, die für die Aflatoxinproduktion essentiell sind . Diese Anwendung ist für die Lebensmittelsicherheit und die öffentliche Gesundheit von Bedeutung.
Modulation organischer elektronischer Eigenschaften
„Benzenamin, 3-(Tributylstannyl)-“ kann zur Modulation der elektronischen Eigenschaften in der organischen Elektronik verwendet werden. Es ist an der Stille-Kupplungsreaktion beteiligt, einem Schlüsselschritt bei der Synthese von organischen Halbleitern . Diese Materialien sind für die Entwicklung flexibler elektronischer Geräte unerlässlich.
Entwicklung neuer Synthesewege
Die Verbindung dient als Vorläufer bei der Entwicklung neuer Synthesewege für organische Verbindungen. Seine Reaktivität mit verschiedenen Aldehyden und anderen organischen Molekülen eröffnet neue Wege für die Synthese komplexer Moleküle . Dies ist besonders nützlich im Bereich der synthetischen organischen Chemie.
Transkriptom-Forschung
Schließlich wurde „Benzenamin, 3-(Tributylstannyl)-“ in Transkriptom-Studien verwendet, um die Reaktion von Pilzen auf genetischer Ebene zu verstehen. Es verändert die Expression einer beträchtlichen Anzahl von Genen und liefert Einblicke in die molekularen Mechanismen von Pilzwiderstand und Pathogenität . Diese Anwendung ist entscheidend für die Entwicklung von Strategien zur Bekämpfung von Pilzkrankheiten bei Pflanzen und Menschen.
Wirkmechanismus
Mode of Action
These compounds are thought to exert their effects through reductive electron transfer of the nitro group while the tin is being oxidized .
Result of Action
For example, one study found that these compounds could significantly decrease aflatoxin accumulation and colonization capacity in maize .
Vorteile Und Einschränkungen Für Laborexperimente
Benzenamine, 3-(tributylstannyl)-, is a relatively stable compound that is easy to handle and store. Additionally, it is a relatively inexpensive compound that is readily available from chemical suppliers. However, this compound is not as reactive as some other organostannane compounds, and may require the use of a catalyst to facilitate the desired reaction.
Zukünftige Richtungen
The potential applications of benzenamine, 3-(tributylstannyl)-, are yet to be fully explored. Future research could focus on the synthesis of novel compounds using this compound as a reagent. Additionally, further research could be conducted to investigate the potential effects of this compound on biochemical and physiological processes. Finally, research could be conducted to explore the potential of this compound as a catalyst for a variety of reactions.
Eigenschaften
IUPAC Name |
3-tributylstannylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,7H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGBPDRDCXDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432697 | |
| Record name | Benzenamine, 3-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124742-40-1 | |
| Record name | Benzenamine, 3-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















